molecular formula C9H12N2 B13821550 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine CAS No. 38917-63-4

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine

Cat. No.: B13821550
CAS No.: 38917-63-4
M. Wt: 148.20 g/mol
InChI Key: AIKNQWWUQFXNAZ-UHFFFAOYSA-N
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Description

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is an organic compound with the molecular formula C₉H₁₂N₂. It is a colorless to pale yellow liquid with a pungent odor. This compound belongs to the class of pyrazines, which are known for their aromatic properties and are often used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves the reaction of styrene with 2,2-dibromopropane. This reaction typically requires a catalyst and is conducted under controlled laboratory conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to maximize yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine oxides, while reduction could produce more saturated derivatives of the compound.

Scientific Research Applications

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: It may be investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: This compound is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, although detailed studies are required to fully elucidate these mechanisms. The compound’s effects are likely mediated through its ability to bind to and modulate the activity of certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
  • 5H-Cyclopentapyrazine, 6,7-dihydro-2,5-dimethyl-

Comparison

6,7-Dihydro-2,3-dimethyl-5H-cyclopentapyrazine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, particularly in the flavor and fragrance industry .

Properties

CAS No.

38917-63-4

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine

InChI

InChI=1S/C9H12N2/c1-6-7(2)11-9-5-3-4-8(9)10-6/h3-5H2,1-2H3

InChI Key

AIKNQWWUQFXNAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2CCCC2=N1)C

melting_point

25 - 27 °C

physical_description

Solid
low melting solid with a roasted nut odou

solubility

slightly soluble in water;  soluble in oils, organic solvents
very soluble (in ethanol)

Origin of Product

United States

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